Sterebin A

描述

准备方法

Synthetic Routes and Reaction Conditions

Sterebin A can be isolated from the chloroform-soluble fraction of the methanol extract of Stevia rebaudiana leaves. The extraction process involves drying and powdering the leaves, followed by extraction with hot methanol. The methanol extract is then partitioned with chloroform to obtain the chloroform-soluble fraction, which contains this compound along with other diterpenoids .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available this compound is obtained through the extraction and isolation process from Stevia rebaudiana leaves, as described above .

化学反应分析

Types of Reactions

Sterebin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized diterpenoids, while reduction can yield reduced diterpenoids .

科学研究应用

Chemical Applications

Synthesis and Derivatives

Sterebin A serves as a valuable starting material for synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions. For example:

- Oxidation : this compound can be oxidized using agents like potassium permanganate to yield different derivatives.

- Reduction : Reducing agents such as sodium borohydride can modify its functional groups.

- Substitution : Reagents like halogens can introduce new functional groups into the molecule.

These reactions produce compounds with distinct biological and chemical properties, enhancing their utility in research and industrial applications.

Biological Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can suppress the production of pro-inflammatory mediators in murine macrophages, suggesting a potential role in treating inflammatory diseases . The compound's mechanism involves targeting specific molecular pathways associated with inflammation.

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses antioxidant properties, potentially protecting cells from oxidative damage by scavenging free radicals. However, further research is needed to confirm its efficacy in vivo .

Blood Sugar Regulation

this compound has been investigated for its effects on glucose metabolism. Preliminary studies suggest it may enhance insulin sensitivity and secretion while inhibiting gluconeogenesis in the liver, indicating potential applications in managing diabetes.

Medicinal Applications

Given its biological activities, this compound is being researched for therapeutic applications:

- Inflammatory Diseases : Due to its anti-inflammatory properties, it may be useful in developing treatments for conditions like arthritis or asthma.

- Metabolic Disorders : Its potential role in regulating blood sugar levels positions it as a candidate for diabetes management therapies.

Industrial Applications

Food Industry

this compound is recognized for its sweetening properties and is used as a natural sweetener in food products. Its non-caloric nature makes it an appealing alternative to traditional sugars .

Pharmaceutical Industry

The compound's pharmacological potential is being explored for developing new drugs targeting inflammation and metabolic disorders. Its unique structure allows for the formulation of novel therapeutic agents with improved efficacy and safety profiles.

Case Studies

-

Anti-inflammatory Effects in Murine Models

A study conducted on murine macrophages demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. -

Antioxidant Capacity Assessment

In vitro assays indicated that this compound effectively scavenged free radicals, showcasing its antioxidant capacity and potential health benefits . -

Impact on Glucose Metabolism

Research on pancreatic β-cells revealed that this compound enhanced glucose-stimulated insulin secretion without cytotoxic effects, highlighting its relevance in diabetes treatment strategies .

作用机制

The mechanism of action of Sterebin A involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of inflammatory pathways and oxidative stress responses. The specific molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes .

相似化合物的比较

Sterebin A is part of a group of labdane-type diterpenoids found in Stevia rebaudiana. Similar compounds include:

- Austroinulin

- Iso-austroinulin

- Sterebin E

- Sterebin E acetate

- This compound acetate

Uniqueness

This compound is unique due to its specific chemical structure and biological activities. Compared to other similar compounds, this compound has shown distinct anti-inflammatory and antioxidant properties, making it a valuable compound for further research and potential therapeutic applications .

生物活性

Sterebin A, a bisnorditerpenoid compound primarily isolated from Blumea aromatic, has garnered attention in recent years due to its diverse biological activities. This article delves into the detailed biological activity of this compound, highlighting its anti-inflammatory and antioxidant properties, along with relevant case studies and research findings.

Chemical Structure and Properties

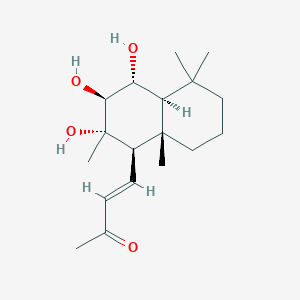

This compound has a molecular formula of and a molecular weight of approximately 310.43 g/mol. Its structure features multiple functional groups, including hydroxyl and carbonyl groups, which contribute to its chemical reactivity and biological effects .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and activating antioxidant enzymes, which can mitigate oxidative stress .

Key Findings:

- In vitro studies have shown that this compound can reduce the production of inflammatory markers in various cell lines.

- In vivo experiments demonstrated a reduction in edema in animal models treated with this compound compared to control groups.

Antioxidant Activity

This compound's antioxidant capacity is another critical aspect of its biological profile. It scavenges free radicals and enhances the body's natural antioxidant defenses, thereby protecting cells from oxidative damage.

Research Highlights:

- Studies using zebrafish models indicated that this compound significantly reduces oxidative stress markers when administered at various concentrations .

- The compound has been shown to increase the expression of genes associated with antioxidant responses.

Comparative Analysis with Similar Compounds

This compound is part of a broader family of terpenoids, which includes other compounds such as Sterebin B and Steviol. The following table summarizes the structural and functional comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sterebin B | Bisnorditerpenoid | Similar structure but different functional groups |

| Steviol | Diterpenoid | Known for sweetening properties; less complex |

| Rebaudioside A | Glycosylated diterpene | Used as a natural sweetener; differs significantly in functional groups |

This compound's unique arrangement of functional groups contributes to its pronounced biological activities compared to these similar compounds .

The mechanism through which this compound exerts its effects involves interaction with various molecular targets. It primarily acts by:

- Inhibiting the synthesis of pro-inflammatory cytokines.

- Activating pathways that enhance the expression of antioxidant enzymes.

This dual action positions this compound as a promising candidate for therapeutic applications in conditions characterized by inflammation and oxidative stress .

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

- Zebrafish Model :

属性

IUPAC Name |

(E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14+,15+,17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVJPXABQYFWPD-JOSLJWRDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701109561 | |

| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107647-14-3 | |

| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107647-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。